(+)-Folicanthine
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H30N4 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(3aS,8bR)-8b-[(3aS,8bR)-3,4-dimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-8b-yl]-3,4-dimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole |
InChI |
InChI=1S/C24H30N4/c1-25-15-13-23(17-9-5-7-11-19(17)27(3)21(23)25)24-14-16-26(2)22(24)28(4)20-12-8-6-10-18(20)24/h5-12,21-22H,13-16H2,1-4H3/t21-,22-,23-,24-/m0/s1 |
InChI Key |
UEOHDZULNTUKEK-ZJZGAYNASA-N |
Isomeric SMILES |
CN1CC[C@]2([C@@H]1N(C3=CC=CC=C32)C)[C@]45CCN([C@H]4N(C6=CC=CC=C56)C)C |
Canonical SMILES |
CN1CCC2(C1N(C3=CC=CC=C32)C)C45CCN(C4N(C6=CC=CC=C56)C)C |
Origin of Product |
United States |
Isolation and Structural Elucidation in Academic Research
Natural Sources and Botanical Context of Isolation
(+)-Folicanthine is naturally produced by a select group of plants within the family Calycanthaceae. This family is known for producing a variety of complex alkaloids. The primary botanical sources from which (+)-Folicanthine has been isolated belong to two main genera:
Chimonanthus : Notably, Chimonanthus praecox, commonly known as wintersweet, is a well-documented source of this alkaloid. nih.govresearchgate.net This deciduous shrub, native to China, is prized for its fragrant winter blossoms. nih.govresearchgate.net
Calycanthus : Various species within this genus, such as Calycanthus floridus (Carolina allspice), also produce (+)-Folicanthine. youtube.com These plants are typically aromatic deciduous shrubs found in North America. youtube.com
The presence of (+)-Folicanthine and related dimeric alkaloids like chimonanthine (B1196302) and calycanthine (B190728) within these specific genera highlights a distinct biosynthetic pathway that has evolved within the Calycanthaceae family.
Advanced Methodologies for Isolation and Purification in Research Settings
The isolation of (+)-Folicanthine from plant material is a multi-step process that leverages the basic nature of alkaloids. The general procedure involves initial extraction followed by purification using advanced chromatographic techniques.
Initial Extraction: The process begins with the collection and drying of plant material, such as the seeds or leaves of Chimonanthus praecox. A common initial step is a classic acid-base extraction tailored for alkaloids. acs.org
The dried, powdered plant material is first macerated or extracted with an organic solvent, often methanol (B129727) or ethanol, to pull a wide range of compounds into a crude extract. acs.org
This crude extract is then subjected to an acid-base partitioning process. The extract is acidified, which protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous acidic phase.
The aqueous layer, containing the alkaloid salts, is then separated from the organic layer, which contains neutral and acidic impurities.
The acidic aqueous solution is subsequently basified, typically with ammonia, to deprotonate the alkaloid salts and regenerate the free-base form of the alkaloids.
This aqueous basic solution is then extracted with an immiscible organic solvent, such as chloroform (B151607) or dichloromethane, to isolate the crude alkaloid mixture.
Purification: The resulting crude alkaloid fraction, containing (+)-Folicanthine along with structurally similar alkaloids, requires further purification. This is almost exclusively achieved through chromatographic methods. nih.gov
Column Chromatography (CC): This is a primary tool for the initial separation of the crude mixture. Silica gel or alumina (B75360) are commonly used as the stationary phase, with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol mixtures) as the mobile phase to elute the different alkaloids based on their polarity.
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity (+)-Folicanthine, preparative HPLC is often employed. This technique offers higher resolution and is crucial for separating closely related isomers.
Structural Elucidation Methodologies
Once isolated, the precise structure of (+)-Folicanthine, including its molecular formula, connectivity, and stereochemistry, is determined using a combination of modern spectroscopic techniques.
Spectroscopic Analysis Techniques
Spectroscopy is the cornerstone of structural elucidation in modern organic chemistry. rsc.org For a complex molecule like (+)-Folicanthine, a suite of spectroscopic methods is required to unambiguously determine its structure.
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. rsc.org One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to piece together the carbon skeleton and establish the relative stereochemistry of the molecule.
¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the number and type of carbon atoms in the molecule. rsc.org The C2-symmetry of (+)-Folicanthine simplifies its spectra, as only one set of signals is observed for the two identical monomeric units.
| ¹H NMR (Proton NMR) Data for (+)-Folicanthine |
| Proton |
| H-2 |
| H-3a |
| H-3b |
| H-4 |
| H-5 |
| H-6 |
| H-7 |
| N-CH₃ |
| ¹³C NMR (Carbon-13 NMR) Data for (+)-Folicanthine |
| Carbon |
| C-2 |
| C-3 |
| C-3a |
| C-4 |
| C-5 |
| C-6 |
| C-7 |
| C-7a |
| C-8 |
| C-8a |
| N-CH₃ |
(Note: Data are representative values and may vary slightly based on the solvent and spectrometer frequency used. The data is based on values typically reported in total synthesis literature for structural confirmation.) researchgate.netpandawainstitute.com
To confirm the relative stereochemistry, particularly at the challenging vicinal quaternary centers (C-3a and C-3a'), two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are critical. rsc.org These experiments detect spatial proximity between protons. rsc.org For (+)-Folicanthine, NOESY correlations can confirm the relative orientation of the substituents on the pyrrolidinoindoline rings, solidifying the stereochemical assignment. rsc.org
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
For (+)-Folicanthine, HRMS is used to confirm its molecular formula, C₂₄H₃₀N₄. The fragmentation pattern observed in the mass spectrum can also provide structural information, often showing cleavage of the dimeric bond, resulting in fragments corresponding to the monomeric units.
| Mass Spectrometry Data for (+)-Folicanthine |
| Technique |
| Molecular Formula |
| Exact Mass |
| [M+H]⁺ (Calculated) |
| [M+H]⁺ (Observed) |
While less detailed than NMR, IR and UV-Vis spectroscopy provide crucial information about the functional groups and electronic properties of the molecule.
UV-Vis Spectroscopy: This technique is used to identify the presence of chromophores, which are parts of a molecule that absorb light. The indole (B1671886) rings in (+)-Folicanthine act as chromophores, giving rise to characteristic absorption maxima in the UV region, typically around 245 nm and 305 nm.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule and is used to identify the presence of specific functional groups. The IR spectrum of (+)-Folicanthine displays characteristic absorption bands that confirm key structural features.
| Spectroscopic Data (UV-Vis and IR) for (+)-Folicanthine |
| Technique |
| UV-Vis (in Methanol) |
| IR (cm⁻¹) |
| IR (cm⁻¹) |
| IR (cm⁻¹) |
These combined spectroscopic methods, employed in academic research, provide a comprehensive and unambiguous structural proof for the isolated (+)-Folicanthine, confirming its connectivity, molecular formula, and complex three-dimensional stereostructure. researchgate.net
Chiroptical Methods for Absolute Stereochemistry Determination
Chiroptical methods are indispensable for determining the absolute configuration of chiral molecules like (+)-Folicanthine. thieme-connect.de These techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), measure the differential interaction of the molecule with left- and right-circularly polarized light. thieme-connect.demdpi.com
For complex molecules with multiple chromophores, such as the two indole rings in (+)-Folicanthine, the Exciton-Coupled Circular Dichroism (ECCD) method is particularly powerful. nih.gov The spatial orientation of the indole chromophores relative to each other creates a chiral exciton (B1674681) coupling, which results in a characteristic bisignate (two-signed) Cotton effect in the CD spectrum. The sign of this "couplet" can be directly correlated to the absolute stereochemistry of the molecule. A positive exciton chirality, resulting from a clockwise orientation of the electric transition dipole moments of the chromophores, typically leads to a positive first Cotton effect and a negative second Cotton effect at a shorter wavelength. This non-empirical method allows for the unambiguous assignment of the molecule's absolute configuration without relying on chemical derivatization. nih.gov
Table 2: Principles of Chiroptical Analysis for (+)-Folicanthine
| Method | Principle | Application to (+)-Folicanthine |
|---|---|---|
| Optical Rotation | Measures the rotation of plane-polarized light at a specific wavelength (e.g., Sodium D-line, 589 nm). | The "(+)" designation indicates that it rotates light in a clockwise direction (dextrorotatory). |
| Circular Dichroism (CD) | Measures the difference in absorption of left and right circularly polarized light by chromophores. | The indole rings act as chromophores. Their chiral disposition leads to a characteristic CD spectrum. |
| Exciton-Coupled CD | Based on the chiral interaction between the electric dipoles of two or more chromophores. thieme-connect.de | The spatial relationship between the two indole moieties generates a predictable CD couplet, allowing for the direct determination of the absolute configuration of the stereocenters. |
Application of Computational Chemistry in Structural Validation
Computational chemistry has become a powerful tool for validating and predicting the structures of complex molecules. rsc.orgresearchgate.net Using methods like Density Functional Theory (DFT), researchers can calculate the lowest energy (most stable) conformations of a proposed structure. researchgate.net
This approach is particularly valuable when combined with chiroptical spectroscopy. Scientists can computationally predict the CD and ORD spectra for a molecule with a specific, assumed absolute configuration. mdpi.com This predicted spectrum is then compared to the experimentally measured spectrum. A strong correlation between the calculated and experimental spectra provides powerful evidence that the assumed absolute configuration is correct. This method is crucial for validating assignments made by other means and can be especially useful when X-ray crystallography is not feasible. Furthermore, computational methods can be used to predict NMR chemical shifts, offering another layer of validation by comparing calculated shifts to experimental data. researchgate.net
Synthetic Strategies and Methodologies for + Folicanthine
Retrosynthetic Analysis Approaches for the Dimeric Skeleton
Retrosynthetic analysis of (+)-Folicanthine often converges on strategies that involve the dimerization of a suitably functionalized hexahydropyrroloindole or oxindole (B195798) precursor. udel.eduresearchgate.net A key disconnection in the retrosynthesis involves the C3a-C3a' bond, which links the two hexahydropyrroloindole units. udel.edu This bond formation is crucial for establishing the dimeric structure and the adjacent quaternary stereocenters. Approaches have explored the homocoupling of enantiomerically enriched tricyclic free radicals or related derivatives to form this central bond. udel.edu Another retrosynthetic approach envisions (+)-chimonanthine as a common intermediate, which can then be transformed into (+)-Folicanthine through subsequent functionalization. acs.org
Total Synthesis Pathways of (+)-Folicanthine
Several total synthesis pathways have been reported for (+)-Folicanthine, employing diverse strategies for the dimerization and stereochemical control. These methods often start from readily available materials such as tryptamine (B22526) or tryptophan derivatives. acs.orgresearchgate.net
Convergent Reductive Dimerization Strategies
Convergent reductive dimerization strategies have proven effective for the synthesis of dimeric hexahydropyrroloindole alkaloids, including (+)-Folicanthine. udel.eduresearchgate.net One notable approach involves the reductive dimerization of a readily available endo-bromide using a Co(I)-promoted process. udel.eduresearchgate.net This strategy allows for the simultaneous formation of the vicinal quaternary stereocenters with high stereoselectivity. udel.eduresearchgate.net Another reductive homocoupling strategy utilizes nickel catalysis, specifically Ni·Phen, in the presence of a stoichiometric reductant like Zn dust, to couple an optically active tertiary bromide. thieme-connect.com This method is also effective in establishing the sterically hindered vicinal quaternary stereocenters. thieme-connect.com
An example of a reductive dimerization approach is summarized below:
| Reactant | Reagent(s) | Conditions | Product | Yield (%) | Stereoselectivity (>ee) |
| Tricyclic bromide | [CoCl(PPh₃)₃] | Acetone, 23°C, 15 min | Dimeric hexacycle | 60 | >99 |
| Tricyclic bromide | [Mn₂(CO)₁₀] | Visible light, CH₂Cl₂, 16 h | Dimeric hexacycle | 18-32 | >99 |
| Tertiary bromide | Ni·Phen, Zn dust | Room temperature | Hexacyclic diester | - | - |
Note: Yields and specific conditions may vary depending on the specific substrate and literature report.
Oxidative Dimerization Approaches for Core Skeleton Assembly
Oxidative dimerization has also been explored for constructing the dimeric core of (+)-Folicanthine and related alkaloids. researchgate.netnih.govnih.gov This approach often involves the oxidative coupling of oxindoles or tryptamine/tryptophan derivatives. researchgate.netnih.govnih.gov While biosynthetically inspired oxidative dimerizations of oxindoles and tryptamines have been used to access derivatives in racemic and meso forms, achieving enantioselectivity can be more challenging with this method alone. udel.eduresearchgate.net
A key feature in some oxidative dimerization strategies is a sequential reaction combining metal-catalyzed arylation with an in situ oxidative dimerization of resulting oxindole intermediates. rhhz.net Copper catalysis, specifically using cuprous iodide (CuI), has been employed in intramolecular arylations of o-haloanilides followed by intermolecular oxidative dimerization of the resulting oxindoles to form a common intermediate for the synthesis of (+)-chimonanthine, (+)-Folicanthine, and (-)-calycanthine. researchgate.netnih.govnih.govrsc.org
Asymmetric Cyclodimerization Methods
Asymmetric cyclodimerization methods are crucial for achieving the desired stereochemistry in (+)-Folicanthine. One successful approach features copper-mediated asymmetric cyclodimerization of a chiral tryptamine derivative. acs.orgnih.govfigshare.comresearchgate.net This method provides a direct route to constructing the sterically hindered vicinal quaternary stereocenters in a single step. acs.orgnih.govfigshare.comresearchgate.net
Organocatalytic and Metal-Catalyzed Synthetic Routes (e.g., Copper-mediated reactions)
Both organocatalysis and metal catalysis play significant roles in the synthesis of (+)-Folicanthine.
Organocatalysis: Organocatalytic approaches have been developed for the asymmetric synthesis of intermediates containing the vicinal all-carbon quaternary stereocenters. An organocatalytic enantioselective aldol (B89426) reaction has been used in the formal total synthesis of (+)-Folicanthine. nih.gov Brønsted acid organocatalysis has also been applied in the catalytic enantioselective synthesis of (+)-Folicanthine through a nucleophilic substitution reaction of 3-hydroxyindoles with ene-carbamates. scispace.comcsic.escapes.gov.br
Metal Catalysis: Transition metal catalysis, particularly copper and nickel, is widely used in the synthesis of dimeric indole (B1671886) alkaloids. acs.orgresearchgate.netthieme-connect.comnih.govnih.govrsc.orgnih.gov As mentioned earlier, copper-mediated oxidative dimerization and asymmetric cyclodimerization are key strategies. acs.orgresearchgate.netnih.govnih.govrsc.org Nickel-catalyzed reductive dimerization has also been successfully applied to the synthesis of Folicanthines. thieme-connect.comnih.gov Palladium-catalyzed transformations, such as asymmetric allylic alkylation, have been utilized in formal syntheses of cyclotryptamine alkaloids including (-)-Folicanthine (B1258823). stanford.edu
Electrochemical Synthesis Methodologies for Dimeric Structures
Electrochemical methods offer an alternative and often more sustainable approach to organic synthesis, avoiding the need for stoichiometric chemical oxidants or metal catalysts in some cases. gre.ac.ukrsc.org An efficient electrochemical oxidation strategy has been developed for the total synthesis of (±)-Folicanthine. rsc.orgnih.govdntb.gov.ua This method involves the electrochemical dimerization of 3-substituted-2-oxindoles. rsc.orgrsc.org Control experiments suggest that a proton-coupled electron transfer (PCET) pathway is involved in the key oxidative dimerization process. rsc.orgnih.gov
An example of an electrochemical synthesis approach for dimeric hexahydropyrroloindole alkaloids, including (±)-Folicanthine, involves the dimerization of 3-substituted-2-oxindoles. rsc.orgrsc.org
Cascade and Tandem Reaction Sequences in Complex Molecule Synthesis
Cascade and tandem reactions are powerful tools in complex molecule synthesis, allowing for the formation of multiple bonds and rings in a single operation, thereby increasing efficiency and reducing waste. In the context of (+)-Folicanthine synthesis, such sequences have been explored to construct the intricate bisindole framework.
One approach involves a copper-mediated intramolecular arylation of o-haloanilides followed by an intermolecular oxidative dimerization of the resulting oxindoles in a one-pot cascade sequence nih.gov. This sequence provides a key intermediate for the synthesis of (+)-Folicanthine and related alkaloids nih.gov. Another example is a cross-dehydrogenative cyclization-dimerization cascade sequence starting from simple acyclic β-oxoanilides, which forges three new C-C bonds in a single step via an oxidative radical process nih.gov. This methodology has been applied towards the formal synthesis of (±)-folicanthine nih.gov. Organocatalytic asymmetric cascade reactions have also been highlighted as straightforward approaches to access core structures for asymmetric total synthesis, including those relevant to indole alkaloids like (+)-Folicanthine oup.com.
Formal Synthesis Contributions to (+)-Folicanthine and Analogues
Formal synthesis refers to a synthetic route that produces a known intermediate in a previously completed total synthesis. This approach is valuable as it demonstrates a new and potentially improved way to access a complex molecular core without completing the entire synthesis from scratch.
Several formal syntheses of (+)-Folicanthine and its analogues have been reported. One study describes a thiourea-catalyzed enantioselective malonate addition onto 3-sulfonyl-3'-indolyl-2-oxindoles, which provides 2-oxindoles with an all-carbon quaternary stereocenter and has been utilized in the formal total synthesis of (-)-Folicanthine acs.org. Another formal synthesis employed an organocatalytic enantioselective aldol reaction to synthesize 2-oxindoles sharing vicinal all-carbon quaternary stereocenters, and this methodology was subsequently used in the formal total synthesis of (+)-folicanthine acs.org. Palladium-catalyzed decarboxylative asymmetric alkylation has also been used to construct vicinal all-carbon quaternary stereocenters, leading to the formal synthesis of several cyclotryptamine alkaloids, including (-)-folicanthine stanford.edu.
Stereoselective Introduction of Vicinal All-Carbon Quaternary Stereocenters
A defining structural feature of (+)-Folicanthine and related Calycanthaceous alkaloids is the presence of vicinal all-carbon quaternary stereocenters at the C3a and C3a' positions udel.eduresearchgate.netnih.gov. The stereoselective construction of these centers is a significant challenge in the synthesis of these compounds researchgate.netoup.comnih.gov.
Strategies for achieving this stereocontrol include convergent reductive dimerization, which can simultaneously establish the vicinal quaternary stereocenters with high stereoselectivity udel.edu. Copper-mediated asymmetric cyclodimerization of chiral tryptamine derivatives has also been shown to construct these sterically hindered centers in a single procedure researchgate.netacs.orgacs.org. The stereochemistry at a position adjacent to the forming quaternary center can impose a high level of diastereoselectivity in bond-forming events udel.edu. Novel methodologies, including enantioselective Mannich reactions and Friedel-Crafts reactions, have been developed to create chiral products with high enantioselectivities, contributing to the synthesis of pyrroloindoline alkaloids and related compounds beilstein-journals.org. Palladium-catalyzed enantioselective allylic alkylation reactions have also been applied to form quaternary stereocenters nih.gov.
Development of Novel Methodologies in (+)-Folicanthine Synthesis Research
Research into the synthesis of (+)-Folicanthine has spurred the development of novel chemical methodologies. These advancements often address specific challenges posed by the complex structure of the alkaloid, such as the formation of the bisindole core and the control of multiple stereocenters.
A concise enantioselective synthesis of (+)-Folicanthine, (+)-chimonanthine, and (-)-calycanthine was achieved using a convergent reductive dimerization strategy of an enantiomerically enriched tricyclic free radical precursor udel.edu. This approach was noted for its efficiency and ability to simultaneously secure the vicinal quaternary stereocenters udel.edu. Copper-mediated asymmetric cyclodimerization of chiral tryptamine derivatives represents another novel entry into constructing the vicinal quaternary stereogenic centers researchgate.netacs.orgacs.org. Furthermore, the development of a thio-urea catalyzed one-pot sequential Michael addition has allowed access to enantioenriched dimeric 2-oxindoles with vicinal quaternary stereogenic centers, a strategy successfully applied to the total syntheses of (+)-Folicanthine and its enantiomer researchgate.net. Organocatalytic approaches, including enantioselective aldol reactions and cascade sequences, have also contributed novel methods for constructing the core structure and introducing stereocenters oup.comacs.org.
Here is a table summarizing some key data points from the discussed synthetic approaches:
| Synthetic Strategy | Key Reaction(s) | Key Intermediate Feature(s) | Stereoselectivity | Cited Yield (if available) | Source |
| Convergent Reductive Dimerization | Co(I)-promoted dimerization of tricyclic bromide | Dimeric hexacycle with vicinal quaternary stereocenters | High diastereoselectivity | 32% (using Mn₂(CO)₁₀) | udel.edu |
| Copper-Mediated Asymmetric Cyclodimerization | Oxidative cyclodimerization of chiral tryptamine derivative | Vicinal quaternary stereogenic centers | Asymmetric control achieved | Not specified | researchgate.netacs.org |
| Thiourea-Catalyzed Sequential Michael Addition | One-pot Michael addition onto selenone | Enantioenriched dimeric 2-oxindoles with vicinal quaternary centers | Up to 96% ee, >20:1 dr | Not specified | researchgate.net |
| Copper-Mediated Intramolecular Arylation followed by Oxidative Dimerization | Cascade sequence of arylation and dimerization | Key intermediate for dimeric HPI alkaloids | Not specified | Not specified | nih.gov |
| Cross-Dehydrogenative Cyclization-Dimerization Cascade | Mn(OAc)₃·2H₂O mediated oxidative radical cyclization-fragmentation-dimerization | Symmetrical 3,3'-bisoxindoles | Not specified | Not specified | nih.gov |
| Organocatalytic Enantioselective Aldol Reaction | Aldol reaction using paraformaldehyde | 2-oxindoles with vicinal all-carbon quaternary stereocenters | Enantioselectivity achieved | Not specified | acs.org |
| Palladium-Catalyzed Decarboxylative Asymmetric Alkylation | Alkylation of oxindole-derived dienol carbonate | Vicinal all-carbon quaternary stereocenters | Diastereo- and enantioselective | Not specified | stanford.edu |
| Organocatalytic Asymmetric Substitution of 3-Hydroxyoxindoles | Reaction of racemic tertiary alcohol with enamide | Compound with a quaternary center | 90% ee (enhanced to 99% by recrystallization) | 82% | oup.com |
Derivatives and Analogs: Synthesis and Structural Modification
Design Principles for Structural Analogs of (+)-Folicanthine
The rational design of structural analogs of (+)-Folicanthine is primarily driven by the objective of discovering compounds with improved biological activities, such as increased antimicrobial potency. nih.govmdpi.comresearchgate.netmdpi.commdpi.com A fundamental principle guiding this design is the strategic modification of the central tetrahydropyrroloindole core structure, which is a defining feature of calycanthaceous alkaloids. researchgate.netmdpi.com This involves systematically introducing or altering substituents at various positions on this core scaffold. researchgate.netmdpi.com For example, investigations have explored how the nature and position of substituents, such as aliphatic versus aromatic groups at positions R4 and R5, influence antimicrobial activity. researchgate.netmdpi.com Furthermore, the application of conformational design principles, which focus on controlling the three-dimensional shape and flexibility of a molecule, is crucial in the synthesis of complex natural products and their analogs, as conformation can significantly impact biological activity. nih.gov The process of analog design typically involves the synthesis and evaluation of chemically related molecules to establish structure-activity relationships (SAR). In structure-based drug design, these relationships are analyzed in three dimensions to gain insights into how ligands interact with their biological targets. drugdesign.org
Synthetic Approaches to Modified (+)-Folicanthine Derivatives
The synthesis of (+)-Folicanthine and its analogs is a challenging endeavor due to their structural complexity, particularly the presence of vicinal all-carbon quaternary stereocenters. researchgate.netnih.govresearchgate.net Various synthetic methodologies have been developed to construct the core scaffold of calycanthaceous alkaloids, including oxidative dimerization, reductive dimerization, and alkylation of bisoxindole derivatives. researchgate.netnih.govresearchgate.net
One synthetic route to access (±)-Folicanthine involves a cyclization-dimerization reaction starting from substituted tryptophan. nih.gov Another strategy for the racemic synthesis of folicanthines and chimonanthines utilizes a double intramolecular carbamoylketene–alkene [2+2] cycloaddition reaction as a key transformation. nih.gov Enantioselective total syntheses of (+)-chimonanthine, (+)-folicanthine, and (-)-calycanthine have been achieved through a reductive Co(I)-promoted dimerization of a chiral tryptamine (B22526) derivative, which effectively constructs the challenging vicinal quaternary stereocenters. researchgate.netresearchgate.net
Modified derivatives of (+)-Folicanthine have also been synthesized using readily available starting materials such as indole-3-acetonitrile (B3204565) or tryptophan. nih.govmdpi.comsemanticscholar.orgresearchgate.netresearchgate.netmdpi.com For instance, a series of tetrahydropyrroloindol-based calycanthaceous alkaloid derivatives were synthesized by performing an acylation reaction at the N3 position of indole-3-acetonitrile. mdpi.com In another study, cyclotryptamine alkaloid derivatives were prepared starting from 2-(1H-indol-3-yl) acetonitrile. nih.govmdpi.comsemanticscholar.org
Impact of Structural Modifications on In Vitro Biological Activity and Mechanistic Profiles
Structural modifications to the core structure of (+)-Folicanthine and related calycanthaceous alkaloids have been shown to significantly influence their in vitro biological activities, particularly their efficacy against microorganisms. nih.govmdpi.comresearchgate.netmdpi.commdpi.com Studies evaluating the activity of synthesized derivatives against a range of plant pathogenic fungi and bacteria have demonstrated that many of these analogs exhibit comparable or even superior activity when compared to standard positive controls. nih.govmdpi.comresearchgate.netmdpi.commdpi.com
Research findings indicate that both the chemical nature and the position of substituents on the alkaloid scaffold play a critical role in determining the observed biological activities. researchgate.netmdpi.com For example, derivatives bearing aliphatic substituents at specific positions (R4 and R5) have shown higher antimicrobial activity compared to those with aromatic substituents at the same positions. mdpi.com Certain derivatives have been identified as particularly potent against specific fungal species. Compound c4, for instance, demonstrated high activity among the tested calycanthaceous analogs and was highlighted as a promising lead compound for the development of new antifungal agents. researchgate.netmdpi.com Similarly, compound b2 from a series of cyclotryptamine alkaloid derivatives exhibited broad and potent antifungal activity. nih.govmdpi.comsemanticscholar.org
While comprehensive mechanistic details for all (+)-Folicanthine derivatives are still under investigation, the observed variations in biological activity directly linked to structural changes underscore the importance of understanding structure-activity relationships (SAR) in the design and optimization of novel antimicrobial compounds based on this alkaloid scaffold. nih.govmdpi.comresearchgate.netmdpi.commdpi.com Studying these relationships provides valuable insights into how structural modifications affect the interaction of these compounds with their biological targets and ultimately influence their therapeutic potential. drugdesign.orgfrontiersin.org
Biological Activity and Mechanistic Investigations in Research Contexts
In Vitro and Cellular Level Studies of Biological Effects
The biological effects of (+)-Folicanthine have been primarily investigated through in vitro assays and cellular level studies to elucidate its potential pharmacological properties. Research in this area has often involved the broader class of Calycanthaceae alkaloids, with some studies focusing specifically on Folicanthine (B1206525) and its isomers. These studies are foundational in understanding the compound's mechanism of action and identifying its potential therapeutic applications.
Initial research into the biological activity of alkaloids from Chimonanthus praecox has revealed a range of effects, including cytotoxic and antimicrobial activities. While specific data for (+)-Folicanthine is limited, the general class of dimeric pyrrolidinoindoline alkaloids, to which it belongs, has been noted for its potent biological activities.
Molecular Target Identification and Characterization
Identifying the specific molecular targets of (+)-Folicanthine is crucial for understanding its mechanism of action. Research has suggested potential interactions with enzymes and receptors, which are detailed in the following subsections.
Currently, there is a lack of specific research data from in vitro enzyme inhibition assays investigating the direct effects of (+)-Folicanthine on histone methyltransferases (HMTs). While HMTs are significant targets in drug discovery for various diseases, including cancer, studies directly linking (+)-Folicanthine to the inhibition of these enzymes have not been published. Therefore, its activity profile as a histone methyltransferase inhibitor remains uncharacterized.
The structural similarity of dimeric pyrrolidinoindoline alkaloids to endogenous ligands has prompted investigations into their interaction with various receptors. Notably, this class of alkaloids has been suggested to possess antinociceptive properties through their interaction with opioid receptors. However, specific receptor binding assays and functional analyses to determine the affinity and efficacy of (+)-Folicanthine at µ-opioid receptors are not extensively documented in publicly available research. Consequently, a detailed characterization of its interaction with µ-opioid receptors, including whether it acts as an agonist, antagonist, or allosteric modulator, is not yet available.
Investigation of Cellular Process Modulation
The effects of (+)-Folicanthine on various cellular processes are an active area of investigation. Preliminary studies have explored its impact on pathways such as melanogenesis and cell proliferation.
The influence of Calycanthaceae alkaloids on melanogenesis has been a subject of interest. Some studies on related alkaloids from the same plant family have explored their potential to inhibit melanin (B1238610) production. For instance, calycanthine (B190728), a structurally related alkaloid, was evaluated for its melanogenesis inhibitory activity. However, it also exhibited cytotoxicity at the concentrations tested, complicating the interpretation of its specific effects on melanin synthesis pathways.
Specific studies detailing the effects of (+)-Folicanthine on key enzymes in the melanogenesis pathway, such as tyrosinase, and its impact on melanin content in cell lines like B16F10 melanoma cells, are limited. Therefore, a comprehensive understanding of how (+)-Folicanthine modulates melanogenesis at the cellular level is yet to be established.
The anti-proliferative effects of alkaloids from Chimonanthus praecox have been reported. Chimonanthine-type alkaloids, which are structurally similar to Folicanthine, have demonstrated cytotoxic effects against gastric carcinoma (NUGC3) and hepatocarcinoma (SNU739) cancer cells, with IC₅₀ values in the micromolar range. researchgate.net
Table 1: Cytotoxicity of Chimonanthine-type Alkaloids (Structurally similar to Folicanthine)
| Compound Type | Cell Line | IC₅₀ (µM) |
| Chimonanthine-type Alkaloids | NUGC3 (Gastric Carcinoma) | 10.3 - 19.7 |
| Chimonanthine-type Alkaloids | SNU739 (Hepatocarcinoma) | 10.3 - 19.7 |
This table is based on data for structurally related compounds and not (+)-Folicanthine itself.
Anti-infective Mechanisms in Research Models (e.g., antifungal and antiviral activity in vitro)
The dimeric hexahydropyrroloindole alkaloid, (+)-Folicanthine, and its related compounds have been the subject of limited but promising research into their anti-infective properties. In vitro studies have primarily focused on their antifungal and, to a lesser extent, antiviral activities.
Antifungal Activity:
Research has demonstrated that Folicanthine and its analogs exhibit inhibitory effects against various fungal pathogens, particularly those affecting plants. A 2024 study on synthetic hexahydropyrrolidoindole alkaloids, the class of compounds to which Folicanthine belongs, revealed notable antifungal activity against several plant pathogenic fungi. In this study, various derivatives were synthesized and tested, with some compounds showing bioactivity comparable or superior to the positive controls, amphotericin B and chlorothalonil. nih.gov For instance, compounds 8 and 17 from this study showed potent activity against C. juglandis and A. sflavu, both with a minimum inhibitory concentration (MIC) of 1.9 µg/mL. nih.gov
Similarly, an earlier study isolated L-folicanthine from the seeds of Chimonanthus praecox and tested its efficacy against five plant pathogenic fungi. nih.gov The results indicated significant inhibitory activities, with Sclerotinia sderotiorum being particularly susceptible to L-folicanthine, exhibiting an EC50 value of 61.2 µg/mL. nih.govnih.gov The related alkaloid, D-calycanthine, was also effective, most notably against Bipolaris maydis with an EC50 of 29.3 µg/mL. nih.govnih.gov
Further investigations into hexahydropyrrolo[2,3-b]indole derivatives have also supported their potential as fungicides. One study synthesized eighteen derivatives and found that many displayed higher activity against Curvularia lunata than the commercial fungicide thiabendazole. nih.gov Specifically, compound 4r in this series demonstrated the most effective antifungal activity against Fusarium coeruleum and Fusarium graminearum, with IC50 values of 4.61 and 5.02 µg/mL, respectively. nih.gov
Interactive Data Table: Antifungal Activity of Folicanthine and Related Alkaloids
| Compound/Derivative | Fungal Species | Activity Metric | Value | Reference |
| L-Folicanthine | Sclerotinia sderotiorum | EC50 | 61.2 µg/mL | nih.govnih.gov |
| L-Folicanthine | Exserohilum turcicum | - | Significant Inhibition | nih.gov |
| L-Folicanthine | Bipolaris maydis | - | Significant Inhibition | nih.gov |
| L-Folicanthine | Alternaria solani | - | Significant Inhibition | nih.gov |
| L-Folicanthine | Fusarium oxysporum | - | Significant Inhibition | nih.gov |
| D-Calycanthine | Bipolaris maydis | EC50 | 29.3 µg/mL | nih.govnih.gov |
| Derivative 8 | Cytospora juglandis | MIC | 1.9 µg/mL | nih.gov |
| Derivative 8 | Aspergillus sflavu | MIC | 1.9 µg/mL | nih.gov |
| Derivative 17 | Cytospora juglandis | MIC | 1.9 µg/mL | nih.gov |
| Derivative 17 | Aspergillus sflavu | MIC | 1.9 µg/mL | nih.gov |
| Derivative 4r | Fusarium coeruleum | IC50 | 4.61 µg/mL | nih.gov |
| Derivative 4r | Fusarium graminearum | IC50 | 5.02 µg/mL | nih.gov |
Antiviral Activity:
The antiviral potential of Folicanthine and its congeners has been less explored. However, one study reported that (-)-Folicanthine (B1258823) and its structural relative, (-)-Chimonanthine, exhibited weak antiviral activities against the Porcine Respiratory and Reproductive Syndrome Virus (PRRSV). nih.gov The half-maximal inhibitory concentration (IC50) values were 58.9 ± 10.2 µM for (-)-Folicanthine and 68.9 ± 3.1 µM for (-)-Chimonanthine. nih.gov This suggests that the dimeric hexahydropyrroloindole alkaloid scaffold may possess a degree of antiviral potential, warranting further investigation.
Structure-Activity Relationship (SAR) Studies in Mechanistic Biological Research
The exploration of the structure-activity relationships (SAR) of (+)-Folicanthine and its analogs is crucial for understanding the molecular features that govern their biological activities and for the rational design of more potent derivatives. Although comprehensive SAR studies specifically on (+)-Folicanthine are limited, research on related hexahydropyrrolo[2,3-b]indole and cyclotryptamine alkaloids provides valuable insights into the structural requirements for antifungal activity.
A 2024 study that involved the design and synthesis of twenty-one hexahydropyrrolidoindole alkaloids through acylation at the 3-N position offered some initial SAR observations. nih.gov The bioassays from this research indicated that the majority of the synthesized compounds displayed antifungal bioactivity that was either comparable to or better than the positive controls, suggesting that modifications at the 3-N position can significantly influence the antifungal potency. nih.gov
In a study focused on a broader range of thirty-nine novel cyclotryptamine alkaloid derivatives, it was found that most of the synthesized compounds exhibited more effective in vitro antifungal activity against six tested plant pathogenic fungi than the positive controls, carbendazim (B180503) and amphotericin B. mdpi.com This extensive analysis allowed for a more detailed SAR discussion. For example, compound b2 was identified as having the broadest and most effective activity, marking it as a promising lead for further development. mdpi.com The study also highlighted that compounds b4 , b5 , and b15 were more potent than the commercial fungicides against Fusarium oxysporum, all with an MIC value of 3.90 µg/mL. mdpi.com Furthermore, several other derivatives showed significantly better activity against Curvularia lunata than the controls. mdpi.com These findings underscore the importance of the substituents on the cyclotryptamine scaffold in determining the spectrum and potency of antifungal effects.
Another study on eighteen hexahydropyrrolo[2,3-b]indole derivatives provided more specific SAR insights. nih.gov It was revealed that the introduction of a benzyl (B1604629) or a substituted benzyl group at either the C-3a or N-8 position of the pyrroloindoline core structure resulted in higher antifungal activity against all tested phytopathogenic fungi when compared to a derivative with prenyl groups at both positions. nih.gov This indicates that aromatic substitutions at these specific locations are beneficial for enhancing the antifungal properties of this class of alkaloids.
Collectively, these studies suggest that the antifungal activity of the hexahydropyrroloindole scaffold, to which (+)-Folicanthine belongs, can be significantly modulated by substitutions at various positions, particularly at the nitrogen atoms and the C-3a position. The presence of aromatic moieties appears to be a favorable feature for enhanced bioactivity. Further dedicated SAR studies on (+)-Folicanthine and its close analogs are necessary to fully elucidate the structural determinants of their anti-infective properties.
Advanced Research Methodologies and Future Directions in + Folicanthine Studies
Chemical Biology Approaches in (+)-Folicanthine Research
Chemical biology, a field that integrates chemistry and biology, is crucial for investigating and manipulating complex biological systems using chemical tools and techniques. washington.edugatech.edu In the context of (+)-Folicanthine, chemical biology approaches can be applied to explore its interactions with biological targets, elucidate its mechanism of action at a molecular level, and potentially engineer biological systems for its production or modification. Given that (+)-Folicanthine is a natural product, chemical biology can aid in understanding its biosynthesis and potential ecological roles. Studies involving the synthesis of derivatives and analogues, guided by biological activity screening, represent a chemical biology approach to identify structural features critical for activity. mdpi.comresearchgate.net The development of methodology tailored to the synthesis of polypyrroloindoline alkaloids, such as (+)-Folicanthine, is an important area of chemical biology research due to the synthetic challenges and potential medicinal value of these compounds. nih.gov
Computational Chemistry Applications (e.g., Molecular Dynamics, Docking Simulations)
Computational chemistry plays a vital role in understanding the structure, properties, and reactivity of molecules like (+)-Folicanthine. uva.nlwikipedia.org Techniques such as molecular dynamics (MD) and docking simulations provide insights into its behavior at the atomic level and its potential interactions with biological macromolecules. ebsco.comwikipedia.orgnih.gov
Molecular dynamics simulations can be used to study the conformational flexibility of (+)-Folicanthine, its behavior in different environments (e.g., aqueous solutions, lipid bilayers), and the dynamics of its interactions with potential binding partners. ebsco.comwikipedia.orgnih.govrsc.org These simulations can help predict stable conformations and understand how the molecule's structure changes over time.
Docking simulations are employed to predict the binding modes and affinities of (+)-Folicanthine with target proteins or other biomolecules. niscpr.res.inacs.orgresearchgate.net By computationally modeling the interaction between (+)-Folicanthine and a biological target, researchers can gain insights into potential mechanisms of action and identify key residues involved in binding. For instance, molecular docking has been used in studies involving related compounds to assess binding affinity towards target proteins. niscpr.res.in Computational studies have also been used to rationalize experimental results and understand reaction mechanisms in the synthesis of related alkaloid scaffolds. up.ac.zaresearchgate.net
Illustrative Computational Chemistry Data Types
| Study Type | Methodology Example | Key Finding Type (Illustrative) | Relevant Section |
| Computational Chemistry | Molecular Docking Simulation | Predicted binding affinity (e.g., ΔG in kcal/mol) to a target protein; identification of key interacting residues. niscpr.res.inacs.orgresearchgate.net | 7.2 |
| Computational Chemistry | Molecular Dynamics Simulation | Conformational stability over time; insights into dynamic behavior in a simulated environment. ebsco.comwikipedia.orgnih.govrsc.org | 7.2 |
| Computational Chemistry | DFT Calculations | Understanding reaction mechanisms; predicting transition states and energy barriers in synthesis. wikipedia.orgresearchgate.net | 7.2 |
Integration of Multi-Omics Data in Mechanistic Studies
Multi-omics approaches involve the integrative analysis of data from multiple "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive view of biological systems. eatris.euquanticate.comfrontiersin.orgfrontlinegenomics.com Integrating multi-omics data in (+)-Folicanthine research could offer a holistic understanding of its effects on biological systems.
If (+)-Folicanthine is found to have biological activity, multi-omics could help elucidate the affected pathways and networks. For example, transcriptomics could reveal changes in gene expression upon exposure to (+)-Folicanthine, while proteomics could identify altered protein levels, and metabolomics could show changes in metabolic profiles. quanticate.comfrontlinegenomics.com Integrating these data layers can provide a more complete picture of how the molecule influences cellular processes than single-omics analysis alone. frontiersin.orgfrontlinegenomics.com This integrated approach can be powerful for discovering biomarkers and understanding complex biological processes. frontiersin.org
Illustrative Multi-Omics Data Integration Outcomes
| Multi-Omics Integration Type | Data Layers Integrated | Key Finding Type (Illustrative) | Relevant Section |
| Gene Expression & Protein Levels | Transcriptomics + Proteomics | Correlation or discrepancy between mRNA and protein abundance for specific genes/proteins. quanticate.comfrontlinegenomics.com | 7.3 |
| Metabolic Pathway Analysis | Metabolomics | Identification of modulated metabolic pathways and key altered metabolites. quanticate.comfrontlinegenomics.com | 7.3 |
| Genetic/Epigenetic Influence | Genomics + Epigenomics | Understanding how genetic variations or epigenetic modifications relate to the compound's effects. quanticate.comfrontlinegenomics.com | 7.3 |
Challenges and Emerging Research Avenues for (+)-Folicanthine Investigation
Despite significant progress, research on (+)-Folicanthine faces several challenges. The structural complexity, particularly the vicinal all-carbon quaternary stereocenters and the labile C3a-C3a' bond, continues to pose challenges in its total synthesis and the synthesis of analogues. mdpi.comresearchgate.netchemrxiv.org Achieving high stereoselectivity and yield in synthetic routes remains an active area of research. researchgate.netnih.govresearchgate.net
Emerging research avenues include the exploration of novel synthetic methodologies, such as asymmetric catalysis and electrochemical methods, to overcome current synthetic limitations. nih.govresearchgate.netdivyarasayan.orgacs.orgoup.com For example, catalytic asymmetric reactions have been developed for the synthesis of pyrroloindolines bearing quaternary stereocenters. nih.gov Electrochemical synthesis of natural products is also an area of future research that could bring breakthroughs in efficiency. divyarasayan.orgacs.org
Another avenue is the detailed investigation of potential biological activities using advanced screening techniques and mechanistic studies guided by chemical biology and multi-omics data. Exploring the structure-activity relationship through the synthesis and evaluation of diverse derivatives is also a key direction. mdpi.comresearchgate.net
Furthermore, addressing the challenging solubility profiles of natural products like (+)-Folicanthine through approaches such as nanoparticle delivery could be an important area for future research, particularly if it demonstrates promising biological activity. researchgate.net
Broader Implications of (+)-Folicanthine Research in Chemical and Biological Sciences
Research into (+)-Folicanthine has broader implications beyond understanding this specific compound. The development of efficient and stereoselective synthetic routes contributes to the field of synthetic organic chemistry, particularly in the challenging area of complex alkaloid synthesis and the construction of congested molecular architectures. researchgate.netchemrxiv.orgnih.govresearchgate.net Methodologies developed for (+)-Folicanthine synthesis can be applied to the synthesis of other natural products with similar structural features. researchgate.net
In chemical biology, studies on (+)-Folicanthine can provide insights into the interactions of dimeric indole (B1671886) alkaloids with biological targets, potentially leading to the identification of new pharmacophores or mechanisms of action. The challenges in studying its biological effects can also drive the development of new chemical biology tools and techniques.
The application of computational chemistry and multi-omics to (+)-Folicanthine research exemplifies the growing importance of these interdisciplinary approaches in natural product discovery and mechanistic studies. Successes and challenges encountered in these studies can inform the application of these methodologies to other complex natural products and biological systems. This contributes to the broader advancement of computational chemistry and integrative biology. quanticate.comfrontiersin.orgfrontlinegenomics.com
Ultimately, the investigation of (+)-Folicanthine contributes to the fundamental understanding of complex natural products, their synthesis, and their potential interactions with biological systems, pushing the boundaries of chemical and biological sciences.
Q & A
Q. How can researchers reconcile conflicting spectral data for (+)-Folicanthine analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
